molecular formula C11H17N3 B7483673 1-Pyrimidin-2-ylazocane

1-Pyrimidin-2-ylazocane

Cat. No.: B7483673
M. Wt: 191.27 g/mol
InChI Key: OWXXVJAWMVYYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrimidin-2-ylazocane is a heterocyclic compound featuring an eight-membered azocane ring (a saturated eight-membered ring containing one nitrogen atom) fused to a pyrimidine moiety at the 2-position. This article compares 1-Pyrimidin-2-ylazocane with structurally and functionally related compounds, emphasizing synthesis, biological activity, and chemical behavior.

Properties

IUPAC Name

1-pyrimidin-2-ylazocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-9-14(10-5-3-1)11-12-7-6-8-13-11/h6-8H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXVJAWMVYYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrimidin-2-ylazocane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrimidine derivatives with azocane precursors in the presence of catalysts and under controlled temperature and pressure conditions. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of 1-Pyrimidin-2-ylazocane may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Pyrimidin-2-ylazocane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

1-Pyrimidin-2-ylazocane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrimidin-2-ylazocane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinyl Hydrazines

Pyrimidinyl hydrazines, such as 1-(4-methyl-6-phenylpyrimidin-2-yl) hydrazines, share a pyrimidine core but replace the azocane ring with hydrazine groups. These compounds exhibit notable antimicrobial and anthelmintic activities. For example:

  • Antimicrobial Activity : Pyrimidinyl hydrazines show MIC values ranging from 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Synthesis : Typically synthesized via condensation of pyrimidine aldehydes with hydrazine derivatives under acidic conditions .

Key Differences :

Ring Size and Saturation : Azocane’s eight-membered saturated ring introduces greater conformational flexibility compared to rigid hydrazine-linked pyrimidines.

Bioactivity : Hydrazines exhibit broader antimicrobial spectra, while azocane derivatives may offer enhanced pharmacokinetic profiles due to reduced ring strain .

Pyrazolopyrimidines

Pyrazolopyrimidines, such as pyrazolo[3,4-d]pyrimidines, combine pyrazole and pyrimidine rings. These compounds are studied for their isomerization behavior and enzyme inhibition:

  • Isomerization : Derivatives like pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (compound 7 ) isomerize to pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (compound 6 ) under thermal or acidic conditions .
  • Synthesis : Achieved via cyclocondensation of pyrazole precursors with nitriles or amines .

Key Differences :

Ring Strain : Pyrazolopyrimidines exhibit lower ring strain due to fused five- and six-membered rings, enhancing thermal stability compared to azocane derivatives.

Functional Diversity : Pyrazolopyrimidines allow modular substitution at multiple positions, whereas azocane’s larger ring limits regioselective modifications .

Triazine Derivatives

Triazines, such as 1,3,5-triazines, are nitrogen-rich heterocycles with applications in drug design and agrochemistry:

  • Anticancer Activity : Triazines inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Synthesis: Prepared via cyclization of cyanoguanidines or condensation of amines with trichlorotriazine .

Key Differences :

Electron Deficiency : Triazines are more electron-deficient than pyrimidinylazocanes, influencing reactivity in nucleophilic substitutions.

Biological Targets : Triazines predominantly target folate metabolism, whereas pyrimidinylazocanes may interact with neurotransmitter receptors due to their nitrogen-rich architecture .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Ring Size Key Bioactivity Synthesis Method
1-Pyrimidin-2-ylazocane Azocane + Pyrimidine 8-membered Not reported Undocumented
Pyrimidinyl Hydrazines Pyrimidine + Hydrazine 6-membered Antimicrobial Acid-catalyzed condensation
Pyrazolopyrimidines Pyrazole + Pyrimidine 5/6-membered Enzyme inhibition Cyclocondensation
Triazines 1,3,5-Triazine 6-membered Anticancer Trichlorotriazine reaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.